molecular formula C13H8ClFN2OS B4185072 2-(2-chloro-6-fluorophenyl)-N-(3-cyano-2-thienyl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(3-cyano-2-thienyl)acetamide

Cat. No.: B4185072
M. Wt: 294.73 g/mol
InChI Key: QGVFQMBPIMOQLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-6-fluorophenyl)-N-(3-cyano-2-thienyl)acetamide, also known as CTAP, is a chemical compound that has been extensively studied for its potential use in scientific research. CTAP is a selective antagonist of the mu-opioid receptor, which is a protein that is involved in pain management and addiction. In

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(3-cyano-2-thienyl)acetamide has been used extensively in scientific research to study the mu-opioid receptor and its role in pain management and addiction. This compound has been shown to block the effects of opioids, such as morphine and heroin, on the mu-opioid receptor, making it a useful tool for studying the receptor's function. This compound has also been used to investigate the role of the mu-opioid receptor in reward and reinforcement pathways in the brain. Additionally, this compound has been used to study the effects of chronic pain and inflammation on the mu-opioid receptor.

Mechanism of Action

2-(2-chloro-6-fluorophenyl)-N-(3-cyano-2-thienyl)acetamide acts as a selective antagonist of the mu-opioid receptor, meaning that it binds to the receptor and prevents opioids from binding and activating the receptor. The mu-opioid receptor is a G protein-coupled receptor that is involved in pain management and addiction. When opioids bind to the receptor, they activate a signaling pathway that leads to pain relief and feelings of euphoria. This compound blocks this pathway by binding to the receptor and preventing opioids from activating it.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. Studies have shown that this compound can block the analgesic effects of opioids, reduce drug-seeking behavior in addicted animals, and decrease the rewarding effects of drugs of abuse. This compound has also been shown to reduce inflammation and pain in animal models of chronic pain.

Advantages and Limitations for Lab Experiments

2-(2-chloro-6-fluorophenyl)-N-(3-cyano-2-thienyl)acetamide has several advantages for use in lab experiments. It is a highly selective antagonist of the mu-opioid receptor, meaning that it does not interact with other receptors in the brain. This selectivity makes it a useful tool for studying the mu-opioid receptor's function. This compound is also stable and easy to synthesize, making it readily available for use in experiments.
However, there are also some limitations to using this compound in lab experiments. This compound has a short half-life in the body, meaning that it must be administered frequently to maintain its effects. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.

Future Directions

There are several future directions for 2-(2-chloro-6-fluorophenyl)-N-(3-cyano-2-thienyl)acetamide research. One area of interest is the development of new and more potent mu-opioid receptor antagonists that could be used to treat opioid addiction and chronic pain. Another area of interest is the study of the mu-opioid receptor's role in other physiological processes, such as mood regulation and immune function. Additionally, this compound could be used to investigate the effects of chronic pain and inflammation on the brain and to develop new treatments for these conditions.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(3-cyanothiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2OS/c14-10-2-1-3-11(15)9(10)6-12(18)17-13-8(7-16)4-5-19-13/h1-5H,6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVFQMBPIMOQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NC2=C(C=CS2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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